3-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]-4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole
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Overview
Description
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER typically involves multi-step organic reactions. The process often begins with the preparation of the pyrrole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid
- 4-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl butanoic acid
- 4-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-yl butanoic acid
Uniqueness
2-METHOXY-4-{1-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOL-5-YL}PHENYL METHYL ETHER stands out due to its unique combination of heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N6O3 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
3-[5-(3,4-dimethoxyphenyl)triazol-1-yl]-4-pyrrol-1-yl-1,2,5-oxadiazole |
InChI |
InChI=1S/C16H14N6O3/c1-23-13-6-5-11(9-14(13)24-2)12-10-17-20-22(12)16-15(18-25-19-16)21-7-3-4-8-21/h3-10H,1-2H3 |
InChI Key |
MDCIKQBTBZWJTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=NN2C3=NON=C3N4C=CC=C4)OC |
Origin of Product |
United States |
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